molecular formula C15H15ClFNO2S2 B2462039 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034257-32-2

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2462039
CAS No.: 2034257-32-2
M. Wt: 359.86
InChI Key: AVUGUNDHCQACOF-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting with a chlorinated thiophene derivative, the compound can be synthesized through a series of substitution reactions.

    Introduction of the methoxyethyl group: This step involves the alkylation of the thiophene ring with a methoxyethyl halide under basic conditions.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 4-fluorophenylthiol and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenyl rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The chlorothiophene and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-chlorophenyl)thio)acetamide
  • N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
  • N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)-2-((4-fluorophenyl)thio)acetamide

Uniqueness

The uniqueness of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S2/c1-20-12(13-6-7-14(16)22-13)8-18-15(19)9-21-11-4-2-10(17)3-5-11/h2-7,12H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUGUNDHCQACOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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